![molecular formula C16H13ClN2O3 B2992645 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate CAS No. 1351630-44-8](/img/structure/B2992645.png)
1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
“1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antioxidant Activities
Compounds structurally related to 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate have been synthesized and evaluated for their antioxidant properties. For example, novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles demonstrated significant antioxidant activities, assessed through various in vitro methods, including inhibition of lipid peroxidation and free radical scavenging capacity (Alp et al., 2015).
Crystal Structure Analysis
Research on the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides valuable insights into the molecular conformation, hydrogen bonding, and π–π stacking interactions. These studies are crucial for understanding the physicochemical properties and potential reactivity of similar compounds (Li et al., 2015).
Cytotoxic and Antibacterial Studies
Research has also focused on the synthesis and evaluation of related compounds for their cytotoxic and antibacterial properties. For instance, p-benzyl-substituted NHC–silver(I) acetate compounds derived from 4,5-di-p-chlorophenyl-1H-imidazole showed weak to medium antibacterial activity and demonstrated cytotoxicity against cancer cell lines, highlighting their potential in therapeutic applications (Streciwilk et al., 2014).
Hit-to-Lead Evolution
The hit-to-lead evolution of compounds with the benzimidazol-1-yl motif, including the development of CRTh2 receptor antagonists, showcases the potential of these molecules in drug discovery and pharmacological research. Such studies outline the structure-activity relationships and pharmacokinetic properties essential for the progression of chemical entities toward clinical application (Pothier et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as (1-methylbenzimidazol-5-yl) 2-(4-chlorophenoxy)acetate, is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific compound and its targets. For instance, some imidazole derivatives act as inhibitors of certain enzymes, while others may interact with cellular receptors
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole is known to be highly soluble in water and other polar solvents , which can influence its absorption and distribution.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. Imidazole derivatives can produce a variety of effects depending on their specific targets and mode of action
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other substances can affect a compound’s activity. Imidazole is known to be amphoteric in nature, showing both acidic and basic properties , which could influence its action in different environments.
Future Directions
Imidazole-containing compounds have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new synthetic routes and the exploration of their biological activities are promising directions for future research .
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-19-10-18-14-8-13(6-7-15(14)19)22-16(20)9-21-12-4-2-11(17)3-5-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXNOOVHPUQQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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